![molecular formula C17H23NO4 B3091812 4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate CAS No. 1219344-80-5](/img/structure/B3091812.png)
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate
Overview
Description
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate, also known as 4-TBMPD, is an organic compound belonging to the class of pyrrolidines. It is a versatile compound that has been widely used in various scientific fields due to its unique properties. Its applications range from being used as a building block in organic synthesis to being used as a starting material for the synthesis of biologically active compounds. It is also used as a pharmaceutical intermediate and as a starting material for the synthesis of various other compounds.
Scientific Research Applications
Synthesis of Pipecolic Acid Derivatives
An unprecedented cascade of reactions highlighted the utility of a similar structural motif in the stereoselective synthesis of pipecolic acid derivatives. The process demonstrated how specific substituents on the pyrrolidine ring can influence reactivity, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and organic synthesis (Purkayastha et al., 2010).
Medicinal Chemistry Applications
The compound's derivatives have been utilized in medicinal chemistry, specifically in the synthesis of dipeptidyl peptidase IV inhibitors, showcasing its role as an attractive synthon for generating 4-fluoropyrrolidine derivatives. This research underlines the compound's significance in developing therapeutic agents, offering a pathway for creating highly efficient and selective inhibitors (Singh & Umemoto, 2011).
Synthesis of Biotin Intermediates
The compound serves as a critical intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Through a series of reactions starting from L-cystine, researchers have developed a method yielding key intermediates for Biotin synthesis, showcasing the compound's role in biosynthesis pathways (Qin et al., 2014).
Enzyme-catalyzed Kinetic Resolution
In a novel approach to chiral synthesis, the enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrated the compound's versatility. This method provided a new resolution technique with high enantioselectivity, further emphasizing its utility in producing enantiomerically pure compounds for research and drug development (Faigl et al., 2013).
Advanced Material Synthesis
Research into the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes incorporating the compound as a ligand exemplifies its application in developing advanced materials. These complexes, characterized by various spectroscopic techniques, demonstrate the compound's contribution to creating materials with potential applications in catalysis and as functional molecular devices (Bonnet et al., 2003).
properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)12-10-13(16(20)21-4)18-14(12)11-8-6-5-7-9-11/h5-9,12-14,18H,10H2,1-4H3/t12-,13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMESCXZYKUQWTJ-MGPQQGTHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(NC1C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl 2-methyl (2R,4R,5S)-5-phenylpyrrolidine-2,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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